(3R)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid

Catalog No.
S15845918
CAS No.
M.F
C9H10BrNO3
M. Wt
260.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic ...

Product Name

(3R)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid

IUPAC Name

(3R)-3-amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

InChI

InChI=1S/C9H10BrNO3/c10-7-3-5(12)1-2-6(7)8(11)4-9(13)14/h1-3,8,12H,4,11H2,(H,13,14)/t8-/m1/s1

InChI Key

DOGNLQSOXYQUAS-MRVPVSSYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)Br)C(CC(=O)O)N

Isomeric SMILES

C1=CC(=C(C=C1O)Br)[C@@H](CC(=O)O)N

(3R)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid is an organic compound characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to a phenyl ring. Its molecular formula is C10_{10}H12_{12}BrNO3_3, and it has a molecular weight of 260.08 g/mol. The unique structural features of this compound, particularly the combination of the bromine and hydroxyl groups on the phenyl ring, significantly influence its chemical reactivity and biological activity.

The chemical reactivity of (3R)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid can be attributed to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in a phenylalanine derivative.
  • Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

(3R)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid exhibits potential biological activities due to its structural components. It has been studied for its role in modulating enzyme activities and protein interactions. The mechanism of action involves binding to specific receptors or enzymes, where the amino group forms hydrogen bonds with active site residues, while the bromine and hydroxyl groups facilitate various non-covalent interactions. This compound may serve as a scaffold for developing new pharmacological agents targeting specific biological pathways.

Several synthetic routes have been developed for the preparation of (3R)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid:

  • Suzuki-Miyaura Coupling: A widely applied transition metal-catalyzed carbon–carbon bond-forming reaction.
  • Enzymatic Synthesis: Utilizes enzymes to prepare derivatives of amino acids with specific substitutions.
  • Industrial Production: Large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques.

The applications of (3R)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid are diverse:

  • Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
  • Biology: Serves in studies of enzyme-substrate interactions and protein-ligand binding.
  • Industry: Acts as an intermediate in the synthesis of fine chemicals, agrochemicals, and dyes.

Research into the interaction of (3R)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid with biological targets has revealed insights into its binding affinities and mechanisms. Studies indicate that it can effectively modulate enzyme activities through competitive inhibition or allosteric modulation. These interactions are critical for understanding its potential therapeutic effects and guiding future drug development efforts.

Several compounds share structural similarities with (3R)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
(3R)-3-Amino-3-(4-hydroxyphenyl)propanoic acidC10_{10}H13_{13}NO3_3Contains a para-hydroxy group, differing reactivity
(S)-2-Amino-4-(2-bromo-4-hydroxyphenyl)butanoic acidC11_{11}H14_{14}BrNO3_3Longer carbon chain; potential for different biological activity
4-Bromo-L-tyrosineC9_9H10_10BrNO3_3L-isomer; used in peptide synthesis

These comparisons illustrate the uniqueness of (3R)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid in terms of its specific functional groups and potential applications in medicinal chemistry.

XLogP3

-1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

258.98441 g/mol

Monoisotopic Mass

258.98441 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-15

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